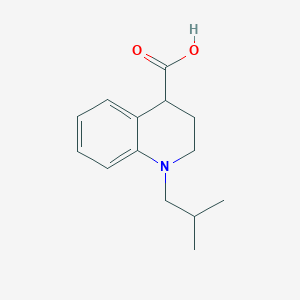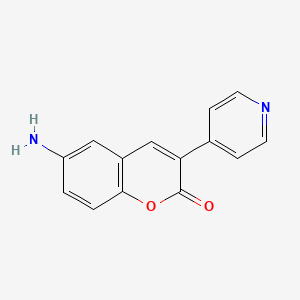![molecular formula C15H13NO2 B11873253 4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B11873253.png)
4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one is a heterocyclic compound that belongs to the class of benzoxazines This compound is characterized by a benzene ring fused to an oxazine ring, with a benzyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one typically involves the reaction of 2-aminophenol with benzyl halides under basic conditions. One common method involves the use of sodium hydroxide (NaOH) in water at room temperature. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired benzoxazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and metal catalyst-free methods, can make the production process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Materials Science: Benzoxazine derivatives are used in the development of advanced materials, including polymers and resins, due to their thermal stability and mechanical properties.
Chemical Biology: The compound can be used as a building block in the synthesis of bioactive molecules and chemical probes for studying biological processes.
Mécanisme D'action
The mechanism of action of 4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of heme, leading to the accumulation of toxic intermediates and cell death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one can be compared with other similar compounds, such as:
3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol: This compound has a hydroxyl group instead of a benzyl group and exhibits different chemical properties and applications.
2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones: This compound is used as a herbicide and has a different substitution pattern on the benzoxazine ring.
Propriétés
Formule moléculaire |
C15H13NO2 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
4-benzyl-3H-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C15H13NO2/c17-15-11-16(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)18-15/h1-9H,10-11H2 |
Clé InChI |
FKPDVUUTDGRZOZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)OC2=CC=CC=C2N1CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11873172.png)



![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)



![2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11873220.png)
![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)
![2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B11873240.png)



